Cas no 2138026-09-0 (1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea)

1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea
- 1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea
- EN300-1121879
- 2138026-09-0
-
- Inchi: 1S/C13H23F2N3O/c14-13(15)7-5-12(16,6-8-13)9-17-11(19)18-10-3-1-2-4-10/h10H,1-9,16H2,(H2,17,18,19)
- InChI Key: MCCVVKSKYDBUQY-UHFFFAOYSA-N
- SMILES: FC1(CCC(CNC(NC2CCCC2)=O)(CC1)N)F
Computed Properties
- Exact Mass: 275.18091869g/mol
- Monoisotopic Mass: 275.18091869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.2Ų
1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121879-10.0g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1121879-0.5g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1121879-10g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1121879-0.25g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1121879-1.0g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1121879-0.05g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1121879-0.1g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1121879-2.5g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1121879-5.0g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1121879-5g |
1-[(1-amino-4,4-difluorocyclohexyl)methyl]-3-cyclopentylurea |
2138026-09-0 | 95% | 5g |
$2650.0 | 2023-10-27 |
1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea
1-(1-Amino-4,4-Difluorocyclohexyl)Methyl-3-Cyclopentylurea: A Comprehensive Overview
The compound 1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea, identified by the CAS number 2138026-09-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a urea group with a cyclopentyl moiety and a substituted cyclohexane ring. The presence of amino and difluoro groups introduces interesting electronic and steric properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of bioactive agents. The urea moiety is known for its ability to form hydrogen bonds, which is crucial for interactions with biological targets. The cyclopentyl group adds rigidity to the molecule, potentially enhancing its stability and bioavailability. Furthermore, the amino group on the cyclohexane ring can participate in additional hydrogen bonding or act as a site for further functionalization, offering versatility in chemical modification.
The synthesis of 1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This approach aligns with the growing trend toward green chemistry practices, emphasizing efficiency and sustainability in chemical synthesis.
In terms of applications, this compound has shown promise in pharmacological studies. Its ability to modulate enzyme activity or bind to specific receptors makes it a candidate for therapeutic interventions. Recent findings suggest that it may exhibit anti-inflammatory or anti-cancer properties, although further preclinical studies are required to validate these observations. Additionally, the compound's structural features make it a valuable building block for constructing more complex molecules with tailored functionalities.
The study of 1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea has also contributed to our understanding of molecular recognition and supramolecular chemistry. Its ability to form stable complexes with other molecules has been explored in crystallographic studies, providing insights into intermolecular interactions. Such investigations are essential for designing materials with specific physical and chemical properties.
In conclusion, 1-(1-amino-4,4-difluorocyclohexyl)methyl-3-cyclopentylurea (CAS No: 2138026-09-0) is a versatile compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in both academic exploration and industrial innovation.
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